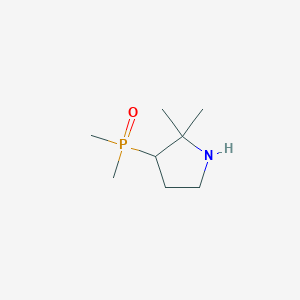

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine, also known as DMDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMDP is a highly reactive compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Organocatalyst in Asymmetric Michael Addition

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine derivatives have been studied for their potential use as organocatalysts in asymmetric Michael addition reactions. These reactions, important in organic synthesis, can proceed with good to high yield and excellent enantioselectivities, indicating the effectiveness of such compounds as catalysts. The hydrogen bond formation between the catalyst and reactants like β-nitrostyrene is a key aspect of this application (Cui Yan-fang, 2008).

Synthesis of Phospholipids

Dimethylphosphoryl chloride, related to 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine, is utilized in the synthesis of phospholipids. This process, crucial in biochemistry and pharmaceuticals, benefits from the compound's ability to facilitate the synthesis of complex phospholipids like 1-palmitoyl-2-O-hexadecyl-rac-glycero-3-phosphocholine (R. Bittman, A. Rosenthal, L. Vargas, 1984).

Protection in Synthesis of Oligosaccharides

N-Dimethylphosphoryl protection, which involves the use of derivatives of 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine, plays a crucial role in the synthesis of glucosamine-containing oligosaccharides. This application is significant in the preparation of complex biochemical compounds, demonstrating the compound's versatility in synthetic chemistry (You Yang, Biao Yu, 2007).

Crystallography and Chemical Structure Analysis

The compound is used in the field of crystallography for analyzing the structure of complexes, such as platinum-containing compounds. Understanding these structures is vital for applications in materials science and catalysis (F. Bachechi, L. Zambonelli, 1989).

Reactivation of Acetylcholinesterase

Research into the reactivation of acetylcholinesterase inhibited by dimethylphosphoryl compounds, including 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine, is another important application. This area has implications for treating poisoning by certain chemical agents (Junjun Liu, Yingkai Zhang, C. Zhan, 2009).

Cyclization Reactions in Organic Chemistry

This compound is also instrumental in cyclization reactions of amino olefins, leading to the formation of various pyrrolidine derivatives. These reactions are crucial for synthesizing specific organic compounds with potential pharmaceutical applications (Juerg Ambuehl, P. Pregosin, L. Venanzi, G. Consiglio, F. Bachechi, L. Zambonelli, 1978).

Discovery in Gastrointestinal Treatment

The structure of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, related to 3-Dimethylphosphoryl-2,2-dimethylpyrrolidine, has been studied for its potential as a gastrointestinal treatment. The focus here is on the peripheral selectivity of opioid antagonists, which can offer new insights into gastrointestinal motility disorders (D. Zimmerman, J. Gidda, B. Cantrell, D. Schoepp, B. Johnson, J. Leander, 1994).

properties

IUPAC Name |

3-dimethylphosphoryl-2,2-dimethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP/c1-8(2)7(5-6-9-8)11(3,4)10/h7,9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEYJIWRJVYCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)P(=O)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dimethylphosphoryl-2,2-dimethylpyrrolidine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2579299.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)

![(2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2579316.png)

![N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2579317.png)

![2-(benzylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2579319.png)

![N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2579321.png)